molecular formula C18H14BrN3O6S2 B4887971 N-(4-{[(4-bromophenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide

N-(4-{[(4-bromophenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide

Cat. No. B4887971
M. Wt: 512.4 g/mol
InChI Key: XGHUZAFEOJZJSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(4-bromophenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide, commonly known as NBAS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide-based compounds and has been found to exhibit potent biological activity.

Mechanism of Action

The mechanism of action of NBAS involves the inhibition of various enzymes and signaling pathways involved in inflammation and cancer progression. The compound has been found to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators, and to block the activation of NF-κB, a signaling pathway involved in cancer progression.
Biochemical and Physiological Effects
NBAS has been found to exhibit potent anti-inflammatory and anticancer activities in various in vitro and in vivo models. The compound has been shown to reduce the production of inflammatory mediators and to induce apoptosis in cancer cells. Additionally, NBAS has been found to exhibit neuroprotective effects in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using NBAS in lab experiments include its potent biological activity, its ability to inhibit multiple targets involved in inflammation and cancer progression, and its potential for the development of novel therapeutics. However, the limitations of using NBAS include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for the study of NBAS, including the development of novel therapeutics for the treatment of inflammation and cancer, the investigation of its potential for the treatment of neurodegenerative diseases, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of NBAS in vivo and to optimize its pharmacological properties for clinical use.

Scientific Research Applications

NBAS has been studied for its potential applications in various scientific research areas, including cancer research, inflammation, and neurodegenerative diseases. The compound has been found to exhibit potent anti-inflammatory and anticancer activities, making it a promising candidate for the development of novel therapeutics.

properties

IUPAC Name

N-[4-[(4-bromophenyl)sulfamoyl]phenyl]-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O6S2/c19-13-5-7-14(8-6-13)20-29(25,26)16-11-9-15(10-12-16)21-30(27,28)18-4-2-1-3-17(18)22(23)24/h1-12,20-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHUZAFEOJZJSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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